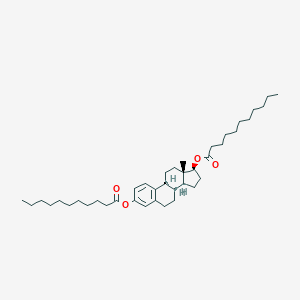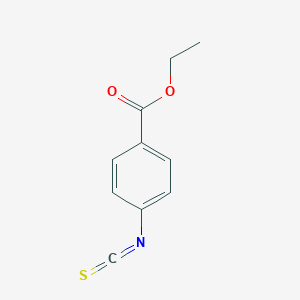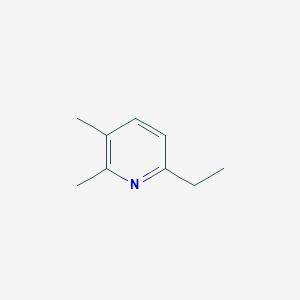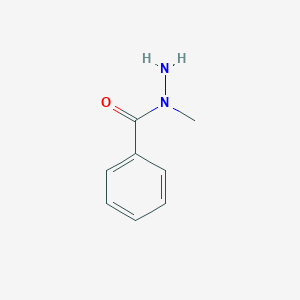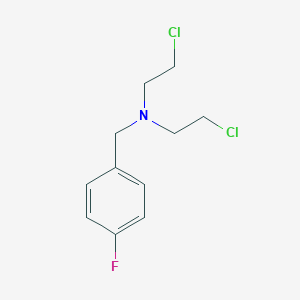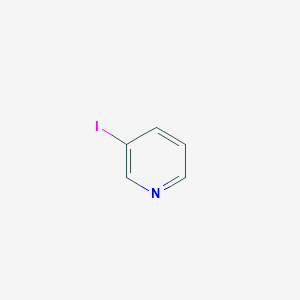
3-Iodopyridine
概要
説明
3-Iodopyridine is an important chemical compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring containing three carbon atoms and one nitrogen atom, and an iodine atom attached to the nitrogen atom. It has a molecular formula of C5H4IN and a molecular weight of 199.96 g/mol. This compound is a colorless, volatile liquid that has a boiling point of 110°C and a melting point of -25°C. It is soluble in water, ethanol, and acetone and is relatively stable under normal conditions.
科学的研究の応用
Synthesis of N-Substituted Nicotinamide Related Compounds : 3-Iodopyridine is used in the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process enables the creation of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. The method allows for simple and double carbon monoxide insertions (Takács et al., 2007).
Metalation and Synthesis of Polysubstituted Pyridines : The metalation of 3-Iodo-N,N-diiospropyl-2-pyridinecarboxamide has been achieved, leading to the synthesis of various polysubstituted pyridines and an acyclic analogue of meridine (Cochennec et al., 1995).
Halogen Bonding in Crystal Packing : this compound reacts with [BiX6]3− solutions, forming chloro- and bromobismuthate complexes. In these complexes, halogen⋯halogen contacts significantly influence crystal packing, with energies of these interactions estimated by theoretical methods (Gorokh et al., 2019).
Iodination of Pyridine Derivatives : A method for the iodination of 5,6-di(arylamino)pyridine-2,3-diones using iodine has been developed, highlighting the medical applications of iodopyridines as drug or diagnostic aids and radiolabelled compounds (Xie et al., 2012).
Synthesis of Amino-Substituted Pyridylglyoxylamides : The aminocarbonylation of this compound with various amines leads to the synthesis of 2-ketocarboxamides and dicarboxamide compounds, which are useful in medicinal chemistry (Szőke et al., 2016).
Development of Transthyretin Fibrillogenesis Inhibitors : this compound derivatives have been synthesized and evaluated as inhibitors of transthyretin amyloidogenesis, highlighting their potential in treating amyloid diseases (Dessì et al., 2020).
Palladium-Catalyzed Synthesis of Pyridine Alkaloids : this compound is utilized in palladium-catalyzed cross-coupling reactions with dienes and nitrogen nucleophiles, enabling the synthesis of biologically active pyridine alkaloids (Larock & Wang, 2002).
Safety and Hazards
3-Iodopyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
作用機序
Target of Action
3-Iodopyridine is a heteroaryl halide . It is used as a reagent in the production of various compounds.
Mode of Action
This compound undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole, and indole) to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds
Biochemical Pathways
It is known that this compound is used in the synthesis of various pyridine alkaloids , which can affect multiple biochemical pathways.
Result of Action
This compound is used in the synthesis of various pyridine alkaloids These alkaloids can have various molecular and cellular effects depending on their specific structures and targets
生化学分析
Biochemical Properties
3-Iodopyridine has been found to undergo microwave-assisted coupling with heterocyclic compounds such as pyrazole, imidazole, pyrrole, and indole . This results in the formation of N-3-pyridinyl-substituted heterocyclic compounds .
Cellular Effects
Its ability to form N-3-pyridinyl-substituted heterocyclic compounds suggests that it may interact with various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules to form N-3-pyridinyl-substituted heterocyclic compounds . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to form N-3-pyridinyl-substituted heterocyclic compounds
特性
IUPAC Name |
3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDELKSRGBLWMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149813 | |
| Record name | 3-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-90-7 | |
| Record name | 3-Iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IODOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWL4FC4MZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-iodopyridine?
A1: The molecular formula of this compound is C5H4IN, and its molecular weight is 205.01 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:* 1H NMR and IR: These methods confirm the structure and purity of synthesized this compound. []* IR and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, correlating with X-ray structural data. []* UV-Vis Spectroscopy: This technique helps analyze the electronic transitions within the molecule, including the characteristic absorption bands attributed to the iodine atom's valence shell expansion. []* HeI and HeII UPS (Ultraviolet Photoelectron Spectroscopy): These methods are used to determine ionization energies and electronic configurations, aiding in understanding the molecule's reactivity and bonding properties. []
Q3: Can you elaborate on the significance of the iodine atom in this compound's reactivity?
A3: The iodine atom plays a crucial role in the reactivity of this compound due to the following factors:
- Ortho-Directing Ability: The iodine atom can direct lithiation to the ortho position, enabling the synthesis of various polysubstituted pyridines. [, ]
- Halogen-Dance Reactions: The iodine atom can participate in halogen exchange reactions, leading to the formation of different isomeric iodopyridines, which are valuable building blocks for further synthesis. [, ]
- Cross-Coupling Reactions: The C-I bond in this compound can be readily cleaved in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions. This property allows for the efficient introduction of various aryl, heteroaryl, and alkynyl substituents at the 3-position of the pyridine ring. [, , , , , , , , ]
Q4: How is this compound employed in the synthesis of heterocyclic compounds?
A4: this compound serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds. Some notable applications include:
- Synthesis of Benzo[4,5]furopyridines: Palladium-mediated reactions utilizing this compound efficiently synthesize all four possible isomers of benzo[4,5]furopyridines. []
- Synthesis of Substituted Anthracenes, Quinolines, and Isoquinolines: Coupling reactions of this compound derivatives with zirconacyclopentadienes provide a novel route to these polycyclic aromatic compounds. []
- Synthesis of Furo[2,3-b]- and [2,3-c]pyridines: Palladium-catalyzed reactions of this compound derivatives with acetylenes and subsequent cyclization reactions enable the synthesis of these fused heterocycles. [, ]
Q5: How is this compound used in the synthesis of natural products?
A5: this compound serves as a key starting material in synthesizing several naturally occurring pyridine alkaloids, showcasing its versatility in natural product synthesis. Key examples include:
- Theonelladins C and D, Niphatesine C, and Xestamine D: Palladium-catalyzed cross-coupling reactions between this compound, long-chain terminal dienes, and nitrogen nucleophiles produce crucial intermediates in the synthesis of these biologically active alkaloids. []
- Ikimine A: A palladium-catalyzed coupling reaction between this compound and a long-chain alcohol, followed by subsequent transformations, provides an efficient route to the pyridine alkaloid ikimine A. [, ]
- Amythiamicins C and D: this compound acts as a crucial building block for the central pyridine core of these thiopeptide antibiotics, showcasing its applicability in complex natural product synthesis. [, ]
Q6: Have there been any computational studies conducted on this compound?
A8: Yes, computational studies using Density Functional Theory (DFT) have been conducted to investigate the mechanism of C-N coupling reactions involving this compound. These studies revealed the effect of different copper catalysts on the reaction's activation energy. [] Additionally, DFT calculations were used to study the site-selectivity of oxidative addition reactions involving this compound derivatives with palladium catalysts, highlighting the influence of the azine nitrogen and halogen atoms on the reaction pathway. []
Q7: What is known about the structure-activity relationship (SAR) of this compound derivatives?
A7: While specific SAR data for this compound is limited within the provided research, some inferences can be drawn:
- Halogen Substitution: The type and position of halogens on the pyridine ring significantly influence the reactivity and regioselectivity of reactions involving this compound. [, , , ]
- Substituent Effects: Different substituents on the pyridine ring, such as alkoxy or alkyl groups, can impact the regioselectivity of reactions and the biological activity of the resulting compounds. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



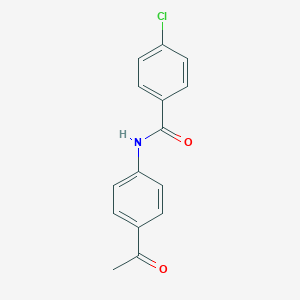
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
